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Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbonitrile

Cat. No.: B1315567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms,

is a privileged structure in medicinal chemistry, demonstrating a wide array of biological

activities.[1] When functionalized with a carbonitrile group, these molecules gain unique

electronic and reactive properties, making them attractive candidates for drug discovery. This

guide provides a comparative analysis of the biological activities of various pyridazine-based

carbonitrile analogs, supported by experimental data from peer-reviewed studies. While direct

comparative studies on a series of 6-Methylpyridazine-3-carbonitrile analogs are not readily

available in the public domain, this guide collates and compares data from structurally related

pyridazine and pyridine-carbonitrile derivatives to provide valuable insights for researchers in

the field.

Anticancer Activity
Several studies have highlighted the potential of pyridazine and related nitrogen-containing

heterocyclic carbonitrile derivatives as anticancer agents. The mechanism of action often

involves the inhibition of key signaling pathways crucial for cancer cell proliferation and

survival.
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A series of novel pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their

ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of

angiogenesis.[2]

Table 1: In Vitro Anticancer Activity and VEGFR-2 Inhibition of Pyrimidine-5-carbonitrile

Analogs[2]

Compound ID HCT-116 IC50 (µM) MCF-7 IC50 (µM) VEGFR-2 IC50 (µM)

9d >50 >50 0.84

11b 9.42 10.33 0.76

11c 12.11 14.21 1.21

11d 11.24 13.15 1.15

11e 1.14 1.54 0.61

12b 8.96 11.83 0.53

12c 15.17 17.23 1.89

12d 7.65 9.87 0.72

Sorafenib 8.96 11.83 0.39

Anti-inflammatory Activity
Pyridazinone derivatives have been investigated for their potential as anti-inflammatory agents

through the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory

cascade.

PDE4B Inhibition by Pyridazinone Derivatives
A study on pyridazinone derivatives bearing an indole moiety revealed their inhibitory activity

against PDE4B.[3]

Table 2: In Vitro PDE4B Inhibitory Activity of Pyridazinone Analogs[3]
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Compound ID % Inhibition of PDE4B at 20 µM

4aa 25%

4ba 64%

4bc 38%

Roflumilast 75%

Antimicrobial Activity
The pyridazine nucleus is a component of several known antimicrobial agents.

Antibacterial and Antifungal Activity of Pyridazinone-
Based Diarylurea Derivatives
A series of diarylurea derivatives based on a pyridazinone scaffold were evaluated for their

antimicrobial properties.[4]

Table 3: Minimum Inhibitory Concentration (MIC) of Pyridazinone Analogs[4]

Compound ID
Staphylococcus aureus
MIC (µg/mL)

Candida albicans MIC
(µg/mL)

8g >128 16

10h 16 >128

Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)

Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a

density of 5x10³ cells per well and incubated for 24 hours.

Compound Treatment: The cells are treated with various concentrations of the test

compounds and incubated for 48-72 hours.
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MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is

added to each well, and the plate is incubated for an additional 4 hours.

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization

solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The IC50 value, the concentration of the compound that

inhibits 50% of cell growth, is then calculated.[5]

In Vitro VEGFR-2 Kinase Inhibitory Assay
Assay Setup: The assay is performed in a 96-well plate. Recombinant human VEGFR-2

enzyme, a specific substrate, and ATP are prepared in an assay buffer.

Compound Addition: Serial dilutions of the test compounds are added to the wells.

Reaction Initiation: The kinase reaction is initiated by adding the substrate and ATP mixture.

Detection: The amount of ATP remaining after the kinase reaction is measured, often using a

luminescence-based assay.

Data Analysis: The percentage of kinase inhibition for each compound concentration is

calculated to determine the IC50 value.[2][5]

In Vitro PDE4B Inhibition Assay
Enzyme and Substrate Preparation: Recombinant human PDE4B and the fluorescently

labeled substrate, cAMP, are prepared in an assay buffer.

Compound Incubation: The test compounds are pre-incubated with the PDE4B enzyme.

Reaction Initiation: The reaction is initiated by the addition of the cAMP substrate.

Detection: The reaction product, AMP, is detected using a specific antibody and a fluorescent

tracer. The fluorescence polarization is measured to determine the extent of the reaction.
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Data Analysis: The percentage of inhibition is calculated by comparing the signal in the

presence of the inhibitor to the control wells.[3]

Antimicrobial Susceptibility Testing (Broth
Microdilution)

Inoculum Preparation: A standardized suspension of the microorganism is prepared.

Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well

microtiter plate containing broth medium.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plates are incubated under appropriate conditions for the specific

microorganism.

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of the compound that completely inhibits visible growth of the microorganism.

[4]

Visualizations
Below are diagrams illustrating a general experimental workflow and a simplified signaling

pathway relevant to the discussed biological activities.
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Caption: A generalized workflow from chemical synthesis to biological screening of novel

compounds.
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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazine-based

analogs.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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